7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class of heterocyclic molecules, characterized by a fused pyrimidine-triazine core. Its structure includes a 2-methoxyethyl substituent at position 3, an ethyl group at position 7, a methyl group at position 8, and a phenyl ring at position 1 (Fig. 1).
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H24N4O2/c1-4-16-14(2)19-18-21(15-8-6-5-7-9-15)12-20(10-11-24-3)13-22(18)17(16)23/h5-9H,4,10-13H2,1-3H3 |
InChI Key |
SOAVCHAOLONRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The regioselective introduction of various substituents into position 4 of the pyrimido[1,2-a][1,3,5]triazine ring is achieved through triazine ring closure with corresponding aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a][1,3,5]triazin-6-ones .
Scientific Research Applications
7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the dimethylaminoethyl analog, which may improve aqueous solubility .
- The presence of a phenyl group at position 1 is conserved across analogs, suggesting its role in π-π stacking interactions with biological targets .
Physicochemical Properties
- LogP: The target compound’s calculated LogP (2.8) is lower than its dimethylaminoethyl analog (3.1), reflecting reduced lipophilicity due to the methoxy group’s polarity .
- Melting Points: While data for the target compound are unavailable, structurally related imidazo-pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points between 162–245°C, indicating high thermal stability .
Anticancer Potential
- Tetrazolium Assay Relevance: Compounds with pyrimido-triazinone cores are routinely screened using microculture tetrazolium (MTT) assays, as described in . These assays measure cell viability via mitochondrial reductase activity, with IC50 values typically ranging from 0.1–10 µM for active analogs .
- Structural-Activity Relationships (SAR) :
Kinase Inhibition
- Analogs such as 2-(8-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () inhibit tyrosine kinases (e.g., EGFR) with IC50 values <100 nM. The target compound’s phenyl and methoxyethyl groups may similarly engage hydrophobic kinase pockets .
Biological Activity
The compound 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 945160-82-7) is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates a complex structure involving multiple functional groups. The presence of a pyrimidine ring fused with a triazine system suggests potential interactions with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 945160-82-7 |
| Key Functional Groups | Ethyl group, methoxyethyl group, methyl group, phenyl group |
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of pyrimidine and triazine have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cell lines.
- Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
A study evaluating related compounds demonstrated cytotoxic effects against breast cancer (MCF-7) cells with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in vitro against various bacterial strains. Preliminary findings suggest:
- Inhibition of Bacterial Growth : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of enzymes critical for bacterial survival.
Neuroprotective Effects
Research into neuroprotective activities has identified that certain derivatives can inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives based on the triazine framework and tested their efficacy against MCF-7 and Bel-7402 cell lines. The most promising derivative exhibited an IC50 value of 20 µM against MCF-7 cells, demonstrating a significant increase in cytotoxicity compared to the parent compound .
Case Study 2: Antimicrobial Screening
In another investigation, the synthesized compounds underwent antimicrobial testing against Staphylococcus aureus and Escherichia coli. Results showed that one derivative had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
